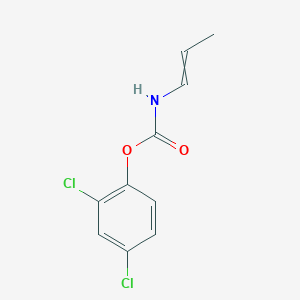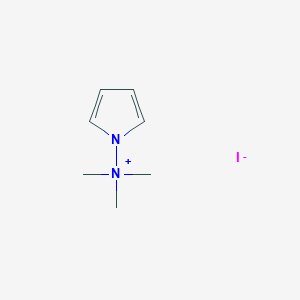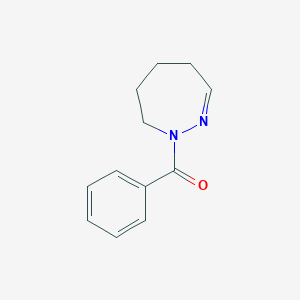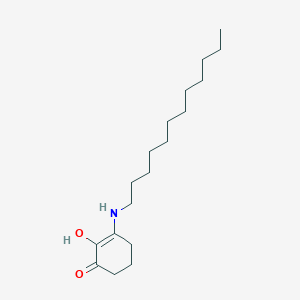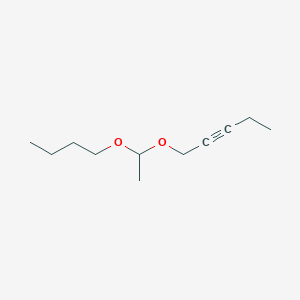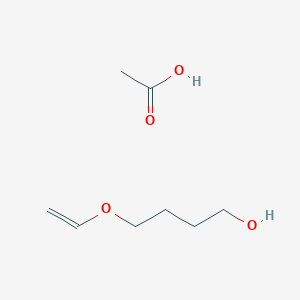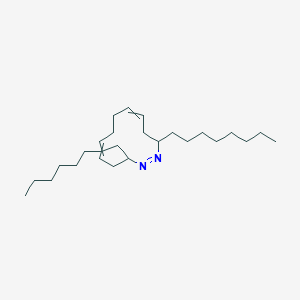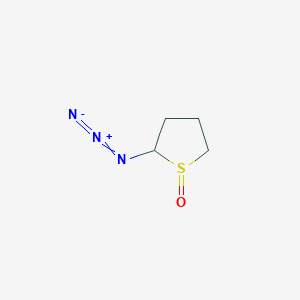
2-Azido-1lambda~4~-thiolan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Azido-1lambda~4~-thiolan-1-one is a chemical compound characterized by the presence of an azido group attached to a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1lambda~4~-thiolan-1-one typically involves the introduction of an azido group to a thiolane precursor. One common method is the reaction of a thiolane derivative with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential explosiveness of azides.
化学反応の分析
Types of Reactions
2-Azido-1lambda~4~-thiolan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Staudinger ligation or the Curtius rearrangement.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C).
Cycloaddition: Triphenylphosphine (PPh3) for the Staudinger reaction.
Major Products Formed
Substitution: Formation of substituted thiolane derivatives.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles or amines, depending on the specific reaction.
科学的研究の応用
2-Azido-1lambda~4~-thiolan-1-one has several applications in scientific research:
作用機序
The mechanism of action of 2-Azido-1lambda~4~-thiolan-1-one involves the reactivity of the azido group. The azido group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. These reactions are facilitated by the electron-withdrawing nature of the azido group, which makes it a good leaving group in substitution reactions and a reactive species in cycloaddition reactions .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: A heterocyclic compound with similar reactivity and applications.
[1,2,4]Triazolo[1,5-d][1,2,4]triazines: Compounds with similar structural features and biological activities.
Uniqueness
2-Azido-1lambda~4~-thiolan-1-one is unique due to its specific azido-thiolane structure, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and bioconjugation techniques.
特性
CAS番号 |
89988-25-0 |
|---|---|
分子式 |
C4H7N3OS |
分子量 |
145.19 g/mol |
IUPAC名 |
2-azidothiolane 1-oxide |
InChI |
InChI=1S/C4H7N3OS/c5-7-6-4-2-1-3-9(4)8/h4H,1-3H2 |
InChIキー |
QRZVTRDZBKPOSG-UHFFFAOYSA-N |
正規SMILES |
C1CC(S(=O)C1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
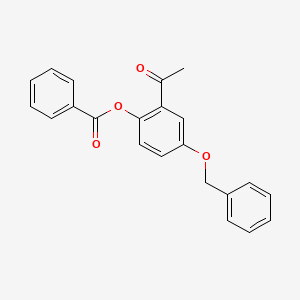
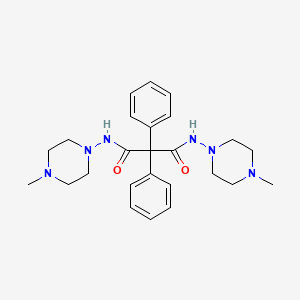
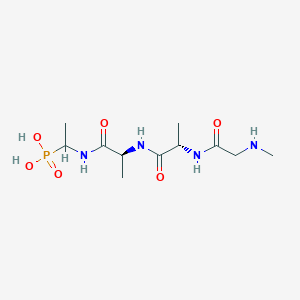
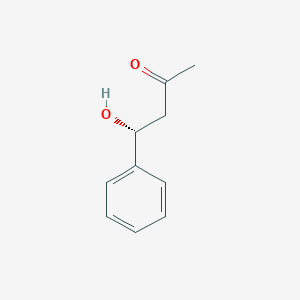
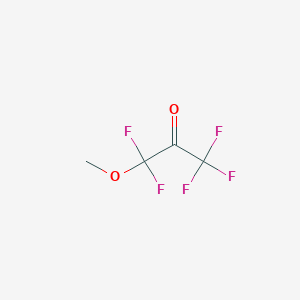
![4-[2-Oxo-2-(thiophen-2-yl)ethyl]benzonitrile](/img/structure/B14396345.png)
